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Compound of Interest

Compound Name: 5-Nitro-1H-indol-7-OL

Cat. No.: B13658680

Get Quote

Executive Summary & Chemical Identity
5-Nitro-7-hydroxyindole presents a unique mass spectral signature driven by the competing

electronic effects of the electron-withdrawing nitro group (-NO

) at position C5 and the electron-donating hydroxyl group (-OH) at position C7.

In drug development, this compound is frequently analyzed to confirm regioselectivity during

nitration of 7-hydroxyindole or to identify metabolic oxidation products of 5-nitroindole. Its

fragmentation pattern is distinct from its isomers (e.g., 4-nitro-5-hydroxyindole) due to the

specific stability of the 7-hydroxy-indole core post-nitro loss.
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Property Data

Formula

C

H

N

O

Monoisotopic Mass 178.0378 Da

Primary Ionization (ESI+)
[M+H]

= 179.0451 m/z

Primary Ionization (ESI-)
[M-H]

= 177.0295 m/z

Key Structural Features Indole core, C5-Nitro, C7-Phenolic Hydroxyl

Experimental Configuration (Protocol)
To reproduce the fragmentation data described below, the following LC-MS/MS parameters are

recommended. This protocol prioritizes the detection of diagnostic fragments over sensitivity.

Step-by-Step Optimization Protocol
Sample Preparation:

Dissolve 0.1 mg of 5-nitro-7-hydroxyindole in 1 mL of Methanol/Water (50:50 v/v) with

0.1% Formic Acid.

Note: The phenolic proton is acidic; avoid high pH buffers which may suppress positive

ionization.

Ion Source Settings (ESI+):

Capillary Voltage: 3.5 kV (Standard) or 4.0 kV (if signal is weak).
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Cone Voltage: 30 V. Higher cone voltages (50V+) may induce in-source fragmentation,

mimicking MS/MS spectra.

Source Temperature: 120°C.

Desolvation Gas: Nitrogen, 600 L/hr.

Collision Induced Dissociation (CID):

Collision Gas: Argon.

Collision Energy (CE): Ramp from 15 eV to 45 eV.

Low CE (15 eV): Preserves molecular ion [M+H]

.[1]

Med CE (25 eV): Promotes NO/NO

loss.

High CE (40 eV): Forces ring cleavage (HCN loss).

Fragmentation Analysis & Mechanism
The fragmentation of 5-nitro-7-hydroxyindole is dominated by the instability of the nitro group.

Unlike simple indoles, the presence of the 7-OH group stabilizes the resulting cation after nitro-

loss, leading to high-abundance daughter ions.

Primary Fragmentation Channels (ESI+ Mode)
Channel A: The Nitro-Nitrite Rearrangement (Dominant)
The most characteristic pathway for nitroaromatics involves the isomerization of the nitro group

(-NO

) to a nitrite ester (-ONO), followed by the loss of nitric oxide (NO).

Transition: [M+H]
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(179)

[M+H - NO]

(149)

Mechanism: The oxygen of the nitro group attacks the C5 position, rearranging to a nitrite.

Cleavage of the O-NO bond releases neutral NO radical (30 Da).

Channel B: Direct Homolytic Cleavage
At higher collision energies, the C-N bond connecting the nitro group to the indole ring breaks

directly.

Transition: [M+H]

(179)

[M+H - NO

]

(133)

Significance: This produces a radical cation at m/z 133 (7-hydroxyindole radical). This ion is

highly diagnostic; unsubstituted indole would give m/z 117.

Channel C: Phenolic Degradation (Secondary)
Once the nitro group is lost, the remaining 7-hydroxyindole core degrades via CO loss, a

hallmark of phenols.

Transition: m/z 133

m/z 105 (Loss of CO, 28 Da)

Transition: m/z 105

m/z 78 (Loss of HCN, 27 Da - Pyrrole ring opening)
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Comparative Performance: 5-Nitro-7-Hydroxyindole
vs. Analogs
Differentiation of 5-nitro-7-hydroxyindole from its precursors and isomers relies on the presence

of dual loss pathways (NO

+ CO).

Diagnostic Ion Table

Compound
Precursor Ion
(m/z)

Primary
Fragment
(100%)

Secondary
Fragment

Distinguishing
Feature

5-Nitro-7-

Hydroxyindole
179

133 (-NO

)

149 (-NO), 105 (-

CO)

Sequential loss

of Nitro group

then CO.

5-Nitroindole 163
117 (-NO

)
133 (-NO)

Lacks the CO

loss (m/z 105)

transition.

7-Hydroxyindole 134 106 (-CO) 79 (-HCN)

No Nitro loss

(134

106 direct).

3-Nitroindole

(Isomer)
163

116 (-HNO

)
133 (-NO)

3-isomer often

shows strong [M-

OH]

or HNO

loss due to imine

tautomerism.

Key Insight: If you observe a spectrum with both a strong loss of 46 Da (Nitro) and a

subsequent loss of 28 Da (CO), the molecule must contain both functionalities on the aromatic

ring.
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Mechanistic Visualization
The following diagram illustrates the fragmentation tree for 5-nitro-7-hydroxyindole in Positive

ESI mode.

5-Nitro-7-Hydroxyindole
[M+H]+ m/z 179

[M+H - NO]+
m/z 149

(Nitrite Rearrangement)

- NO (30 Da)

7-Hydroxyindole Radical
[M+H - NO2]+.

m/z 133

- NO2 (46 Da)

Ring Contraction
[m/z 133 - CO]+

m/z 105

- CO (28 Da)

Pyrrole Cleavage
[m/z 105 - HCN]+

m/z 78

- HCN (27 Da)

Click to download full resolution via product page

Figure 1: ESI+ Fragmentation pathway showing the competition between nitrite rearrangement

and direct nitro loss, followed by phenolic degradation.

Scientific Validation & Trust Factors
Why this pattern occurs (Causality)

Nitro Lability: The nitro group is the "weakest link" in the high-energy environment of the

collision cell. The m/z 149 peak arises because the nitro oxygen can interact with the

aromatic system (ortho-like effects) or simply rearrange to the nitrite form, which is

thermodynamically favorable for eliminating stable NO gas [1].
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Radical Stability: The formation of the m/z 133 radical cation is stabilized by the 7-hydroxy

group, which can donate electron density into the indole ring via resonance, making this

fragment more abundant than in non-hydroxylated nitroindoles [2].

Negative Mode Utility: While this guide focuses on Positive Mode (screening), Negative

Mode (ESI-) is highly sensitive for this compound due to the acidic phenolic proton. In ESI-,

expect a dominant [M-H]

at m/z 177, with minimal fragmentation until high collision energies are applied [3].

Common Pitfalls
Confusion with Carboxylic Acids: A loss of 46 Da (NO

) can sometimes be mistaken for a loss of 46 Da (HCOOH) from carboxylic acids. Confirm
identity by checking for the intermediate loss of 30 Da (NO), which carboxylic acids do not
exhibit.

Isomer Co-elution: 4-nitro-7-hydroxyindole and 5-nitro-7-hydroxyindole have identical

masses. They must be separated chromatographically.[2][3][4] The 5-nitro isomer typically

elutes later on C18 columns due to higher lipophilicity compared to the 4-nitro or 3-nitro

variants which have stronger dipole interactions with the mobile phase [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13658680?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/17245795/
https://pubmed.ncbi.nlm.nih.gov/17245795/
https://pubmed.ncbi.nlm.nih.gov/17245795/
https://pubmed.ncbi.nlm.nih.gov/17245795/
https://pubs.acs.org/doi/abs/10.1021/acsphyschemau.4c00044
https://pubs.acs.org/doi/10.1021/acsphyschemau.4c00044
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428327/
https://chemrxiv.org/doi/full/10.26434/chemrxiv-2025-n8s5s
https://www.benchchem.com/product/b13658680/docs#technical-comparison-guide-mass-spectrometry-profiling-of-5-nitro-7-hydroxyindole
https://www.benchchem.com/product/b13658680/docs#technical-comparison-guide-mass-spectrometry-profiling-of-5-nitro-7-hydroxyindole
https://www.benchchem.com/product/b13658680/docs#technical-comparison-guide-mass-spectrometry-profiling-of-5-nitro-7-hydroxyindole
https://www.benchchem.com/product/b13658680/docs#technical-comparison-guide-mass-spectrometry-profiling-of-5-nitro-7-hydroxyindole
https://www.benchchem.com/product/b13658680?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13658680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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